molecular formula C11H10O2S B1452547 Ethyl benzo[b]thiophene-7-carboxylate CAS No. 959632-57-6

Ethyl benzo[b]thiophene-7-carboxylate

Cat. No. B1452547
M. Wt: 206.26 g/mol
InChI Key: KVTZSCYPOQMXTO-UHFFFAOYSA-N
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Description

Ethyl benzo[b]thiophene-7-carboxylate is a derivative of thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl benzo[b]thiophene-7-carboxylate was confirmed by FTIR, MS, and 1H-NMR .


Chemical Reactions Analysis

The Gewald reaction is a significant synthetic method to thiophene derivatives . It is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Chemical Synthesis and Derivatives Formation

Ethyl benzo[b]thiophene-7-carboxylate is a precursor in the synthesis of various chemical compounds. The compound has been used in the synthesis of pyrazoles, pyridazines, pyrimidines, and their fused derivatives, showcasing its versatility in forming complex molecules with potential pharmaceutical applications (Mohareb, Mohamed, & Wardakhan, 2000). Additionally, the compound has been used in the synthesis of benzo[b]thiophene derivatives such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, which have been characterized and tested for their antibacterial, antifungal, and anti-inflammatory properties (Isloor, Kalluraya, & Pai, 2010).

Organic Photovoltaic Cells

Ethyl benzo[b]thiophene-7-carboxylate derivatives have been used in the development of organic photovoltaic cells. For instance, a specific compound, poly{4,8-bis((2-ethylhexyl)thieno[3,2-b]thiophene)-benzo[1,2-b:4,5-b′]dithiophene-alt-2-ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate}, has been designed and synthesized for this purpose. The study highlighted the material's organized molecular arrangement and significant hole mobility, indicating its potential in high-performance photovoltaic applications (Kim et al., 2014).

Antimicrobial and Antitubercular Activities

Research has also explored the antimicrobial and antitubercular potential of benzo[b]thiophene-7-carboxylate derivatives. Compounds synthesized from this chemical have shown promising activity against bacteria such as Staphylococcus aureus and multidrug-resistant Mycobacterium tuberculosis, highlighting their potential as lead candidates for treating bacterial infections and tuberculosis (Mahajan et al., 2016; Barbier et al., 2022), (Barbier et al., 2022).

Drug Discovery and Cancer Research

Ethyl benzo[b]thiophene-7-carboxylate derivatives have been identified as potential agents in cancer therapy. A study highlighted the synthesis of several compounds from this chemical, which were evaluated for their cytotoxicity against various cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer. The results identified specific compounds with significant anti-proliferative activity, indicating their potential in drug discovery and cancer treatment (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Safety And Hazards

Ethyl benzo[b]thiophene-7-carboxylate is classified as a combustible, acute toxic category 1 and 2, and very toxic hazardous material .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction could involve further exploration of the biological activities and potential applications of Ethyl benzo[b]thiophene-7-carboxylate and its derivatives.

properties

IUPAC Name

ethyl 1-benzothiophene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-2-13-11(12)9-5-3-4-8-6-7-14-10(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTZSCYPOQMXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677835
Record name Ethyl 1-benzothiophene-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl benzo[b]thiophene-7-carboxylate

CAS RN

959632-57-6
Record name Ethyl 1-benzothiophene-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-bromobenzo[b]thiophene (500 mg, 2.36 mmol) is dissolved in dry THF (5.0 mL) under nitrogen. Magnesium turnings (530 mg, 2.83 mmol, 1.20 equiv.) are added and the resulting mixture is heated at reflux until dissolution of the magnesium has occurred. The resulting cloudy yellow solution is allowed to cool to rt and diethyl carbonate (2 mL, excess) is added and stirring continued for one hour, when ammonium chloride (10% aq) is added. The resulting mixture is partitioned between DCM and water and the aqueous layer is extracted with DCM. The organic fractions are combined, washed with brine, dried over Na2SO4 and adsorbed onto silica. Purification by LC using 8/2 cyclohexane/dichloromethane as the eluent afforded the title compound as a pale orange oil (346.2 mg, 71%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
71%

Synthesis routes and methods II

Procedure details

Acetyl chloride (14.8 mmol; 1.05 mL) is added to a solution of benzo[b]thiophene-7-carboxylic acid (4.94 mmol; 880 mg) in ethanol (20 mL) and the mixture is stirred at reflux for 24 h. The solvent is removed. Ethyl acetate is added to the residue and the resulting solution is washed with water, dried (Na2SO4), filtered and concentrated to obtain the title compound (880 mg, 92%) as colorless oil. 1H NMR (CDCl3): δ 8.12 (dd, 1H, J=7.2 Hz, 0.6 Hz), 8.03 (dd, 1H, J=7.6 Hz, 1.2 Hz), 7.58 (d, 1H, J=5.6 Hz), 7.46 (t, 1H, J=7.6 Hz), 7.41 (t, 1H, J=5.2 Hz), 4.50 (c, 2H, J=7.3 Hz), 1.47 (t, 3H, J=7.3 Hz).
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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